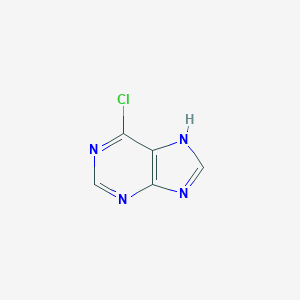

6-クロロプリン

概要

説明

6-クロロプリンは、分子式C5H3ClN4 、分子量154.56 g/mol の化学化合物です 。それは、複素環式芳香族有機化合物であるプリンの誘導体です。 この化合物は、淡黄色の結晶状外観で知られており、標準条件下では比較的安定しています .

2. 製法

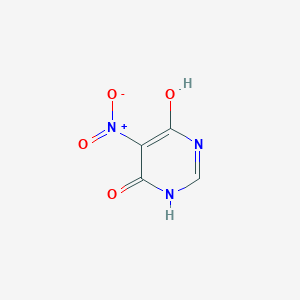

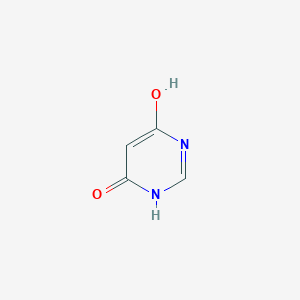

合成経路と反応条件: 6-クロロプリンは、ヒポキサンチンを、ジメチルアニリンなどの不活性な塩基の存在下で、塩化ホスホリルと反応させることによって合成できます 。 この反応は、通常、ヒポキサンチンを加圧下で塩化ホスホリルと加熱し、次に混合物に水を添加することを伴います .

工業的製造方法: 工業的には、6-クロロプリンの製造には、同様の方法が用いられますが、より大規模に行われます。この反応は、生成物の純度と収率を確保するために、制御された環境で行われます。 この化合物は、次に水から再結晶化によって精製されます .

科学的研究の応用

6-Chloropurine has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various purine derivatives.

Biology: It is used to study the kinetics and substrate specificity of enzymes such as adenosine deaminase.

Medicine: 6-Chloropurine and its derivatives have been investigated for their antileukemic properties.

Industry: It is used in the preparation of nucleoside derivatives and other chemical compounds.

準備方法

Synthetic Routes and Reaction Conditions: 6-Chloropurine can be synthesized by reacting hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethylaniline . The reaction typically involves heating hypoxanthine under pressure with phosphoryl chloride and then adding water to the mixture .

Industrial Production Methods: In industrial settings, the preparation of 6-Chloropurine involves similar methods but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The compound is then purified through crystallization from water .

化学反応の分析

反応の種類: 6-クロロプリンは、次のようなさまざまな化学反応を起こします。

求核置換反応: これは、塩素原子が他の求核剤によって置換される一般的な反応です。

アルキル化: それは、さまざまなアルコールとのミッツノブ反応によって、9-アルキル化アデニンを形成するためにアルキル化することができます.

触媒的脱水素化: この反応は、6-クロロプリンからプリンを調製するために使用されます.

一般的な試薬と条件:

塩化ホスホリル: ヒポキサンチンからの6-クロロプリンの初期合成で使用されます.

ジメチルアニリン: 合成過程で不活性な塩基として機能します.

パラジウム触媒: 求核置換反応で使用されます.

生成される主な生成物:

アリールまたはアルキル置換プリン: 求核置換反応によって形成されます.

9-アルキル化アデニン: ミッツノブ反応によって形成されます.

4. 科学研究における用途

6-クロロプリンは、科学研究において幅広い用途を持っています。

作用機序

6-クロロプリンの作用機序には、特定の分子標的との相互作用が関係しています。 たとえば、そのリボシド誘導体である6-クロロプリンリボシドは、リン酸化されてヌクレオシドモノホスフェートを形成し、イノシンモノホスフェートデヒドロゲナーゼなどの酵素を阻害することができます 。この阻害は、ヌクレオチドの合成に影響を与え、その生物学的効果を発揮します。

類似化合物:

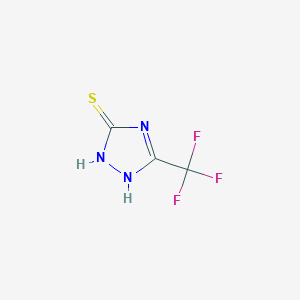

6-メルカプトプリン: 白血病の治療に使用される別のプリン誘導体です。

6-チオグアニン: 急性骨髄性白血病の治療に使用されます。

アデニン: DNAとRNAに見られる天然のプリン塩基です。

比較: 6-クロロプリンは、6位での塩素置換により、他のプリン誘導体では不可能な特定の化学反応と用途を可能にするため、ユニークです 。 たとえば、求核置換反応を起こす能力により、さまざまなプリンアナログの合成における貴重な中間体となっています .

類似化合物との比較

6-Mercaptopurine: Another purine derivative used in the treatment of leukemia.

6-Thioguanine: Used in the treatment of acute myeloid leukemia.

Adenine: A naturally occurring purine base found in DNA and RNA.

Comparison: 6-Chloropurine is unique due to its chlorine substitution at the 6-position, which allows for specific chemical reactions and applications that are not possible with other purine derivatives . For example, its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of various purine analogs .

特性

IUPAC Name |

6-chloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBQDFAWXLTYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Record name | 6-chloropurine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861673 | |

| Record name | 6-Chloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 6-Chloropurine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19828 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-42-3, 133762-83-1 | |

| Record name | 6-Chloropurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloropurin-9-yl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-CHLOROPURINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLOROPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH8700156W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

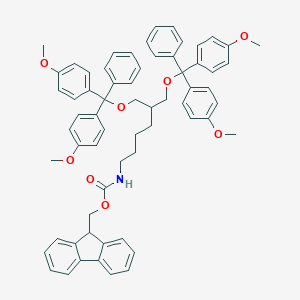

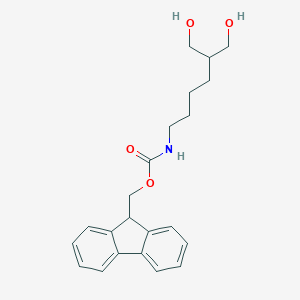

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 6-Chloropurine acts as a prodrug, meaning it is metabolized in the body into its active form. One of its primary mechanisms of action is conversion to 6-thioinosinic acid (6-thioIMP). [] 6-thioIMP then inhibits purine nucleotide biosynthesis, ultimately interfering with DNA and RNA synthesis. [, ] This inhibition preferentially targets rapidly dividing cells, such as cancer cells. [, ]

A:

- UV-Vis: λmax in methanol = 265 nm []

- 1H NMR (DMSO-d6): δ 8.74 (s, 1H, H-8), 8.23 (s, 1H, H-2) []

- 13C NMR (DMSO-d6): δ 152.2 (C-2), 151.8 (C-4), 151.1 (C-6), 142.1 (C-8), 131.2 (C-5) []

A: 6-Chloropurine exhibits varying solubility depending on the solvent. It demonstrates higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) compared to water. [] This solubility difference is crucial for choosing appropriate solvents during chemical synthesis and formulation development.

A: While not typically used as a catalyst itself, 6-chloropurine serves as a vital starting material for synthesizing various biologically active compounds. It acts as an electrophile in various nucleophilic aromatic substitution reactions, enabling the introduction of different substituents at the 6-position of the purine ring. [, , , , ] This versatility makes it valuable in medicinal chemistry for developing novel therapeutics.

ANone: Modifications to the 6-chloropurine structure greatly influence its biological activity:

- Substitution at the 6-position: Replacing chlorine with other groups like thiol (-SH), alkylthio (-SR), or amino (-NH2) significantly alters its pharmacological profile. [, , , ] These modifications can impact its metabolism, target affinity, and overall efficacy.

- N9-Alkylation: Introducing alkyl groups at the N9 position of the purine ring can impact its antitumor and antiviral activity. [, ] The size and nature of the alkyl group can influence its interaction with enzymes and cellular targets.

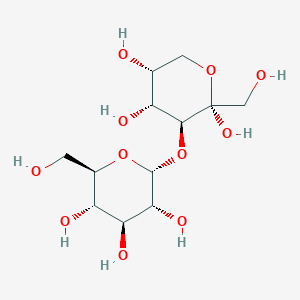

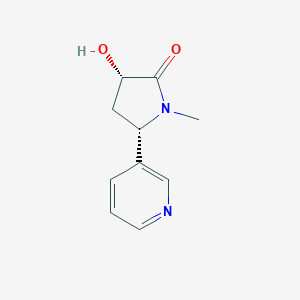

- Ribosylation: Attaching a ribose sugar to the N9 position yields 6-chloropurine riboside, affecting its cellular uptake and metabolism. [] This modification can influence its conversion to active metabolites and subsequent biological activity.

A: 6-Chloropurine is rapidly absorbed after administration and undergoes extensive metabolism. [] The liver plays a major role in its metabolism, leading to the formation of various metabolites, including 6-chlorouric acid and 6-thioinosinic acid. [, , ] Excretion occurs primarily through the urine, with a small portion eliminated in feces. []

A:

- In Vitro: 6-Chloropurine has shown efficacy against various cancer cell lines, including murine leukemias (L1210 and P388) and human breast carcinoma (MCF7). []

- In Vivo: In animal models, 6-chloropurine demonstrated activity against Sarcoma 180 ascites cells, inhibiting tumor growth. []

ANone: Resistance to 6-chloropurine can arise from various mechanisms, including:

- Decreased uptake or increased efflux: Changes in cellular transport can limit drug accumulation within the cells, reducing its effectiveness. []

- Altered metabolism: Mutations in enzymes responsible for 6-chloropurine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), can lead to resistance. []

A: 6-Chloropurine can cause a range of side effects, with myelosuppression (suppression of bone marrow activity) being the most common dose-limiting toxicity. [, ] Gastrointestinal disturbances, hepatotoxicity (liver damage), and an increased risk of infection are also possible adverse effects. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B14383.png)